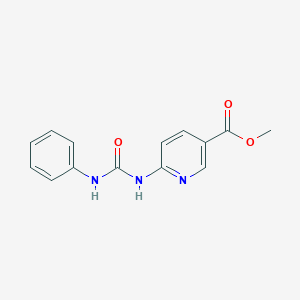

Methyl 6-(3-phenylureido)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O3 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

methyl 6-(phenylcarbamoylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H13N3O3/c1-20-13(18)10-7-8-12(15-9-10)17-14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,19) |

InChI Key |

DUBUCRQLHYMRNW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Nicotinate and Urea Chemical Space in Research

The chemical structure of Methyl 6-(3-phenylureido)nicotinate combines a methyl nicotinate (B505614) backbone with a phenylurea substituent. This unique arrangement positions the molecule at the confluence of two significant areas of chemical and pharmaceutical research.

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives, such as methyl nicotinate, are a well-established class of compounds. nih.govwikipedia.org The pyridine (B92270) ring within their structure is a common motif in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Research into nicotinate derivatives has explored their diverse biological activities, including their role as precursors to the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which is crucial for cellular metabolism and DNA repair. wikipedia.org Furthermore, various substituted nicotinic acid derivatives have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net

On the other hand, the urea (B33335) functional group has a rich history in chemistry, famously being the first organic compound synthesized from inorganic starting materials, a landmark achievement by Friedrich Wöhler in 1828. nih.gov In medicinal chemistry, the urea moiety is a key structural feature in numerous therapeutic agents. nih.gov Its ability to form stable hydrogen bonds with biological targets makes it a valuable component in drug design. nih.gov Urea derivatives have been investigated for a wide array of applications, including as enzyme inhibitors. nih.govnih.gov

The combination of these two scaffolds in this compound suggests a research focus on creating molecules with potentially novel biological activities, leveraging the established properties of both the nicotinate and urea functionalities.

Fundamental Research Questions Driving the Study of Methyl 6 3 Phenylureido Nicotinate

The investigation of a specific molecule like Methyl 6-(3-phenylureido)nicotinate is typically driven by a set of fundamental research questions aimed at understanding its chemical nature and potential applications. Based on the research landscape of related compounds, the key questions for this molecule would likely include:

Synthesis and Characterization: What are the most efficient synthetic routes to produce this compound with high purity and yield? What are its key physicochemical properties, such as melting point, solubility, and spectral characteristics?

Structural and Conformational Analysis: What is the three-dimensional structure of the molecule? What are the preferred conformations of the phenylureido substituent relative to the nicotinate (B505614) ring? How do these structural features influence its interactions with other molecules?

Biological Activity and Structure-Activity Relationships (SAR): Does the compound exhibit any significant biological activity, for instance, as an enzyme inhibitor? Specifically, given the structural similarities to known inhibitors, does it target enzymes like nicotinamide (B372718) phosphoribosyltransferase (Nampt)? nih.govresearchgate.netacs.org How do modifications to the phenyl ring or other parts of the molecule affect its biological potency and selectivity?

Mechanism of Action: If the compound shows biological activity, what is its molecular mechanism of action? Which specific amino acid residues in a target protein does it interact with?

Potential as a Research Tool or Therapeutic Lead: Could this compound serve as a valuable chemical probe to study specific biological pathways? Does it have the potential to be developed into a lead compound for drug discovery programs?

Answering these questions provides a comprehensive scientific understanding of the compound and its place within the broader field of chemical and biomedical research.

Methodological Frameworks Employed in Contemporary Chemical Research on Urea Nicotinate Compounds

Conceptual Frameworks for SAR Analysis in Complex Ligands

The interaction of a ligand with its biological target is a multifaceted process governed by the three-dimensional arrangement of atoms and the distribution of electrons within the ligand. For complex molecules like this compound, a thorough SAR analysis requires consideration of its conformational flexibility and the electronic and steric properties of its constituent parts.

Conformational Analysis and its Impact on Ligand-Target Interactions

The ability of a molecule to adopt a specific three-dimensional orientation, or conformation, is critical for its binding to a target protein. The ureido linkage in this compound provides a degree of rotational freedom, allowing the phenyl and nicotinic acid moieties to orient themselves in various ways. The specific conformation adopted upon binding is the one that maximizes favorable interactions with the amino acid residues in the binding pocket of the target protein.

Electronic Effects and Steric Considerations in Molecular Recognition

Molecular recognition is a process of fitting interacting molecules together, considering steric, electrostatic, and hydrophobic compatibility. nih.gov The electronic properties of the substituents on the phenyl ring of the ureido moiety, as well as on the nicotinic acid core, significantly influence binding affinity. Electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, affecting hydrogen bonding and other electrostatic interactions with the target protein. researchgate.net

Steric bulk is another critical factor. The size and shape of substituents can either enhance or hinder the fit of the ligand into the binding pocket. For instance, bulky substituents at certain positions on the phenyl ring may clash with amino acid residues, leading to a decrease in binding affinity. researchgate.net Conversely, appropriate substitution can lead to enhanced van der Waals interactions and improved potency. Studies on related compounds have shown that substituents with significant bulk above or below the plane of the phenyl ring can lead to decreased binding affinity. researchgate.net

Methodological Approaches to SAR Elucidation for this compound Analogues

The elucidation of SAR for a compound like this compound involves the synthesis and biological evaluation of a series of structurally related analogues. This systematic approach allows researchers to probe the importance of different regions of the molecule.

Systematic Library Synthesis and Evaluation Strategies

A common strategy in medicinal chemistry is the synthesis of a library of compounds where specific parts of the lead molecule are systematically modified. For analogues of this compound, this often involves variations in the substitution pattern of the terminal phenyl ring and modifications to the nicotinamide portion. nih.gov

These libraries of compounds are then subjected to biological evaluation to determine their inhibitory activity against the target of interest, such as VEGFR-2 or other kinases. nih.gov The resulting data, often expressed as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), allows for the development of a SAR profile. For example, the synthesis and evaluation of a series of nicotinamide derivatives can reveal the impact of different functional groups on their anti-cancer and anti-inflammatory activities. nih.govnih.gov

The following table illustrates a hypothetical SAR study on analogues of this compound, based on findings for related kinase inhibitors.

| Compound | R1 (Nicotinamide Ring) | R2 (Phenyl Ring) | Kinase Inhibitory Activity (IC50, nM) |

| Reference | -COOCH3 | -H | Baseline |

| Analogue 1 | -CONHCH3 | -H | Improved |

| Analogue 2 | -COOCH3 | 4-Cl | Improved |

| Analogue 3 | -COOCH3 | 4-OCH3 | Decreased |

| Analogue 4 | -COOCH3 | 3-CF3 | Significantly Improved |

| Analogue 5 | -CONHCH3 | 4-Cl | Significantly Improved |

This table is illustrative and based on general principles of SAR for kinase inhibitors.

Truncation and Scaffold Hopping Approaches

Scaffold hopping, on the other hand, involves replacing the core structure (scaffold) of the molecule with a different one while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. For instance, the nicotinamide scaffold in this compound could be replaced by other heterocyclic systems to explore new interactions with the target protein. researchgate.net

Computational SAR Analysis and Predictive Modeling Applied to this compound

Computational methods are increasingly used to predict the biological activity of compounds and to guide the design of new analogues. These in silico techniques can provide valuable insights into the SAR of a compound series before their synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound analogues, docking studies can reveal how different substituents on the phenyl ring or modifications to the nicotinamide core affect the binding mode and affinity for the kinase active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of unsynthesized analogues. For example, a QSAR model might indicate that the inhibitory activity of phenylureido-nicotinate derivatives is positively correlated with the hydrophobicity of the substituent on the phenyl ring and negatively correlated with its steric bulk at a specific position. researchgate.net

The following table presents hypothetical data from a computational analysis of this compound analogues, predicting their binding affinity to a target kinase.

| Analogue | Substituent (R) | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Parent | -H | -8.5 | H-bond with Cys, Pi-stacking with Phe |

| A | 4-F | -9.1 | Additional H-bond with Asp |

| B | 4-CH3 | -8.2 | Steric clash with Leu |

| C | 3-Cl | -9.5 | Favorable hydrophobic interaction |

| D | 4-NO2 | -7.9 | Unfavorable electrostatic interaction |

This table is for illustrative purposes to demonstrate the output of computational SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity.

In a typical QSAR study for a series of phenylureido nicotinates, various molecular descriptors would be calculated for each analog. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the biological activity (e.g., IC50 values for enzyme inhibition), a predictive model can be developed.

A hypothetical QSAR study on a series of analogs of this compound might involve modifications at the phenyl ring (e.g., introducing substituents at different positions) and observing the impact on a specific biological target. The resulting data could be used to build a QSAR model.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | Substituent (X) on Phenyl Ring | Log(1/IC50) | ClogP | Molar Refractivity (MR) | Electronic Parameter (σ) |

| This compound | H | 5.0 | 2.5 | 80.0 | 0.0 |

| Analog 1 | 4-Cl | 5.5 | 3.2 | 85.0 | 0.23 |

| Analog 2 | 4-CH3 | 5.2 | 3.0 | 85.5 | -0.17 |

| Analog 3 | 4-NO2 | 6.0 | 2.4 | 86.0 | 0.78 |

| Analog 4 | 3-Cl | 5.3 | 3.1 | 85.0 | 0.37 |

From such a hypothetical dataset, a QSAR equation might be derived, for instance: Log(1/IC50) = 0.8 * ClogP + 0.05 * MR + 1.2 * σ - 2.0

This equation would suggest that hydrophobicity (ClogP) and electron-withdrawing substituents (positive σ) on the phenyl ring are beneficial for activity, while molar refractivity (MR) has a smaller positive contribution. Such models are instrumental in predicting the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates. Studies on related structures, such as substituted phenylpiperidines, have similarly highlighted the importance of lipophilicity and steric factors in determining biological activity. nih.gov

Chemical Neighborhood Graph Analysis

Chemical neighborhood graph analysis, also known as molecular networking, is a powerful tool for visualizing and analyzing the relationships between a set of molecules based on their structural similarity. In the context of this compound, this approach can help to map the chemical space of its analogs and identify key structural motifs responsible for activity.

In this type of analysis, each molecule is represented as a node in a graph, and the edges between nodes represent the structural similarity between the corresponding molecules. This similarity can be calculated based on various metrics, such as Tanimoto similarity of molecular fingerprints.

A chemical neighborhood graph for a library of phenylureido nicotinate (B505614) analogs would likely show distinct clusters of molecules. For instance, compounds with similar substitution patterns on the phenyl ring would cluster together. By overlaying biological activity data onto this graph (e.g., by coloring the nodes according to their potency), it becomes possible to identify "activity cliffs," where a small structural change leads to a large change in activity.

Table 2: Representative Data for Chemical Neighborhood Graph Analysis

| Compound ID | Core Structure | Phenyl Substituent | Tanimoto Similarity to Parent | Biological Activity (IC50, nM) |

| Parent | This compound | H | 1.00 | 1000 |

| Analog A | This compound | 4-F | 0.85 | 500 |

| Analog B | This compound | 4-CF3 | 0.78 | 150 |

| Analog C | Methyl 6-(3-(4-fluorophenyl)ureido)nicotinate | 2-Cl | 0.70 | 2000 |

| Analog D | Ethyl 6-(3-phenylureido)nicotinate | H | 0.90 | 1200 |

This analysis would visually highlight that while Analog A is structurally very similar to the parent compound, its activity is significantly higher. In contrast, the addition of a second substituent in Analog C, even with the presence of the beneficial fluorine, leads to a decrease in activity, suggesting a potential negative steric or electronic interaction. The urea functionality is known to be crucial for forming hydrogen bonds with protein targets, and this type of analysis can help to understand how surrounding structural modifications influence these key interactions. nih.govnih.gov

Machine Learning and Artificial Intelligence in SAR Prediction

The use of machine learning (ML) and artificial intelligence (AI) has revolutionized SAR prediction by enabling the development of highly complex and predictive models from large datasets. arxiv.org For a compound like this compound, ML models can be trained on existing data of its analogs to predict the biological activity of new, virtual compounds.

Various ML algorithms can be employed, including random forests, support vector machines, and deep neural networks. These models can learn intricate, non-linear relationships between molecular features and activity that may not be captured by traditional QSAR models. The input for these models can range from simple physicochemical descriptors to more complex representations like molecular graphs or 3D conformations. arxiv.org

A typical workflow would involve:

Data Collection: Assembling a dataset of this compound analogs with their corresponding biological activities.

Feature Engineering: Generating a wide range of molecular descriptors for each compound.

Model Training: Training an ML model on a subset of the data (the training set).

Model Validation: Evaluating the predictive performance of the model on a separate subset of the data (the test set) that was not used during training.

Table 3: Example of a Machine Learning Model Performance for SAR Prediction

| Machine Learning Model | Training Set R² | Test Set R² | Root Mean Square Error (RMSE) |

| Random Forest | 0.92 | 0.75 | 0.35 |

| Support Vector Machine | 0.88 | 0.72 | 0.40 |

| Deep Neural Network | 0.95 | 0.80 | 0.28 |

The performance metrics in the table indicate how well the models can predict the biological activity. A higher R² value (closer to 1) and a lower RMSE indicate a more accurate model. These trained models can then be used to screen large virtual libraries of potential analogs of this compound, prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Biochemical and Biophysical Methodologies for Ligand-Target Engagement

The identification of soluble epoxide hydrolase (sEH) as the molecular target of this compound and the characterization of their interaction rely on a suite of advanced biochemical and biophysical techniques. These methods are crucial for confirming physical binding, understanding the kinetics of the interaction, and verifying target engagement in complex biological systems.

Photo-affinity Labeling Techniques for Target Deconvolution

Photo-affinity labeling (PAL) is a powerful technique to covalently link a ligand to its binding protein, enabling unambiguous target identification. nih.gov For a compound like this compound, a photo-reactive group (e.g., a diazirine or benzophenone) would be chemically incorporated into its structure to create a photo-affinity probe.

The general workflow involves incubating the probe with a cellular lysate or in living cells, allowing it to bind to its target protein(s). nih.gov Upon irradiation with UV light, the photo-reactive group is activated, forming a highly reactive intermediate that covalently cross-links with amino acid residues in the immediate vicinity, ideally within the binding site of the target protein. nih.gov The target protein, now covalently tagged, can be identified using mass spectrometry. Often, an affinity tag like biotin (B1667282) is also included in the probe's design to facilitate the enrichment of the labeled protein before analysis. nih.gov This methodology has been instrumental in identifying targets for various small molecules. nih.gov While specific studies employing a PAL probe for this compound are not detailed in the public literature, this approach would be a definitive method to confirm sEH as its direct binding partner in a cellular context.

Affinity-Based Chemoproteomics Approaches

Affinity-based chemoproteomics serves as a primary tool for identifying the molecular targets of small molecules from the entire proteome. youtube.comyoutube.com This approach was pivotal in identifying sEH as a therapeutic target for other anti-angiogenic molecules and is applicable to this compound. nih.gov

In this strategy, an analogue of this compound would be synthesized with a linker arm attached to an affinity matrix, such as sepharose beads. This "bait" is then incubated with a protein lysate. Proteins that bind to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.

More advanced chemoproteomic strategies involve competition experiments where the free compound is used to compete with the immobilized probe for protein binding. This helps to distinguish specific, high-affinity binders from non-specific ones. Recently, chemoproteomics has also been used to develop proteolysis-targeting chimeras (PROTACs) that can induce the degradation of sEH, offering a novel therapeutic modality. biorxiv.orgbiorxiv.org

Table 1: Representative Data from a Hypothetical Affinity-Based Chemoproteomics Experiment

| Protein Identified | Peptide Count (Control) | Peptide Count (With excess this compound) | Putative Target Status |

| Soluble epoxide hydrolase (EPHX2) | 58 | 4 | High-Confidence Target |

| Serum Albumin | 120 | 115 | Non-specific Binder |

| Carbonic Anhydrase 2 | 15 | 14 | Non-specific Binder |

| Heat Shock Protein 70 | 8 | 7 | Non-specific Binder |

This interactive table illustrates how a competition experiment would specifically identify soluble epoxide hydrolase as the target. The significant reduction in peptide count for sEH in the presence of the free compound indicates specific and competitive binding.

Surface Plasmon Resonance (SPR) for Interaction Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to measure the real-time kinetics of molecular interactions. youtube.com It provides quantitative data on the association rate (k_on) and dissociation rate (k_off) of a ligand-target complex, from which the equilibrium dissociation constant (K_D) can be calculated. youtube.com

In a typical SPR experiment to study this compound, recombinant human sEH would be immobilized on a sensor chip surface. Solutions containing varying concentrations of the compound would then be flowed over the chip. youtube.com Binding of the compound to the immobilized sEH causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram. youtube.com

Studies on other urea-based sEH inhibitors have indicated they are often competitive, tight-binding inhibitors. pnas.orgpnas.org In fact, attempts to measure the dissociation constant of the sEH dimer itself using SPR were challenging because the interaction was too tight (K_D well below 1-10 nM), demonstrating the utility of SPR for studying strong protein interactions. nih.gov

Table 2: Hypothetical Kinetic Data from SPR Analysis

| Analyte | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| This compound | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |

This interactive table shows plausible kinetic parameters for the interaction between this compound and sEH, consistent with a high-affinity, tight-binding interaction.

Thermal Shift Assays (e.g., CETSA) for Protein Stability

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.

To confirm that this compound engages sEH in cells, intact cells or cell lysates would be treated with the compound. The samples are then heated to a range of temperatures. After cooling, the amount of soluble (non-denatured) sEH remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. This technique has been successfully used to demonstrate the brain target engagement of sEH inhibitors in animal models of Alzheimer's disease. nih.gov

Mechanisms of Enzyme Modulation by this compound (Excluding Clinical Outcomes)

The primary mechanism by which this compound exerts its biological effect is through the direct inhibition of soluble epoxide hydrolase.

Time-Dependent Inhibition and Slow-Binding Kinetics

The interaction of a ligand with its receptor can be complex, extending beyond simple, rapid equilibrium. Time-dependent inhibition (TDI) is a phenomenon where the inhibitory effect of a compound increases with the duration of pre-incubation with its target. This is often a characteristic of compounds that bind tightly, undergo conformational changes upon binding, or form covalent bonds with the receptor.

For a compound like this compound, investigating TDI would be crucial to understanding its mechanism of action, particularly if it targets enzymes or receptors like nAChRs. Assays to determine TDI typically involve pre-incubating the target protein with the compound for various time intervals before measuring the remaining activity. youtube.com The data from such experiments can reveal key kinetic parameters like the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).

Slow-binding kinetics are another important aspect, describing ligands that associate with and/or dissociate from their target at a slow rate. nih.gov This can be therapeutically advantageous, potentially leading to a prolonged duration of action. For nAChRs, antagonists with slow dissociation rates can produce a characteristic biphasic current in electrophysiology recordings, where an initial block is followed by a slow recovery of function. nih.gov Studying these kinetics provides a more dynamic picture of the ligand-receptor interaction than equilibrium measurements alone. nih.gov

Table 1: Hypothetical Kinetic Parameters for a Nicotinic Receptor Modulator This table is illustrative and based on parameters measured for known receptor modulators.

| Parameter | Description | Hypothetical Value | Significance |

| k_on (M⁻¹s⁻¹) | Association rate constant | 1 x 10⁵ | Rate of initial binding to the receptor. |

| k_off (s⁻¹) | Dissociation rate constant | 0.01 | Rate of unbinding; a low value indicates slow dissociation. |

| K_d (nM) | Equilibrium dissociation constant (k_off/k_on) | 100 | Overall binding affinity at equilibrium. |

| k_inact (min⁻¹) | Maximal rate of inactivation | 0.05 | Indicates the maximum rate of irreversible or pseudo-irreversible inhibition. |

| K_I (µM) | Inhibitor concentration at half-maximal inactivation | 2.5 | Potency of the time-dependent inhibition. |

Cellular Pathway Analysis and Modulation (Excluding Clinical Outcomes)

Investigation of Intracellular Signaling Networks

Modulation of receptors like nAChRs initiates a cascade of intracellular signaling events. The α7 nAChR, for instance, is highly permeable to calcium ions (Ca²⁺). nih.gov An influx of Ca²⁺ can trigger multiple downstream pathways, including:

MAPK/ERK Pathway: Activation of protein kinase C (PKC) and the Raf-MEK-ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival. nih.gov

PI3K/AKT Pathway: The α7 nAChR can activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in promoting cell survival and blocking apoptosis. gsea-msigdb.org

JAK2/STAT3 Pathway: In immune cells, α7 nAChR activation can trigger the JAK2/STAT3 pathway, leading to an anti-inflammatory response by inhibiting the activation of NF-κB. nih.gov

Investigating which of these pathways are modulated by this compound would involve treating relevant cell lines (e.g., neuronal cells or immune cells expressing nAChRs) with the compound and measuring the phosphorylation status of key proteins like ERK, Akt, and STAT3 using techniques such as Western blotting or ELISA.

Characterization of Molecular Phenotypes in Cellular Models

The modulation of signaling networks ultimately leads to changes in cellular behavior, or molecular phenotypes. These can be characterized in various cellular models. For a nAChR modulator, relevant phenotypes could include changes in gene expression, cell viability, apoptosis, or cytoskeletal organization.

Microarray analysis or RNA-sequencing could be used to obtain a global view of gene expression changes induced by the compound. najah.edu For example, studies have shown that chronic nicotine (B1678760) exposure can alter the expression of genes involved in protein folding and degradation, such as endoplasmic reticulum chaperones. najah.edu This suggests that a modulator could impact receptor trafficking and expression levels.

Table 2: Potential Cellular Effects of a Nicotinic Acetylcholine Receptor Modulator This table presents examples of cellular assays and their expected outcomes based on known nAChR biology.

| Cellular Assay | Molecular Phenotype Measured | Potential Outcome of Modulation |

| MTT/XTT Assay | Cell Proliferation / Viability | Increased or decreased cell viability depending on the cell type and pathway engaged. |

| TUNEL/Caspase-3 Assay | Apoptosis (Programmed Cell Death) | Inhibition of apoptosis via activation of pro-survival pathways like PI3K/Akt. gsea-msigdb.org |

| Calcium Imaging (e.g., Fura-2) | Intracellular Calcium Levels | Potentiation of agonist-induced Ca²⁺ influx (if a PAM). |

| Immunofluorescence | Protein Localization / Cytoskeleton | Changes in the clustering of nAChRs or rearrangement of cytoskeletal proteins. gsea-msigdb.org |

| qRT-PCR | Gene Expression | Altered mRNA levels of target genes, such as the anti-apoptotic gene Bcl-2 or the pro-apoptotic gene FasL. nih.govgsea-msigdb.org |

Advanced Proteomic Techniques for Target Deconvolution

When the precise molecular target of a compound is unknown, or to identify off-target effects, advanced proteomic techniques are invaluable for target deconvolution. nih.gov

Mass Spectrometry-Based Proteomics for Interacting Partner Identification

Mass spectrometry (MS) is a powerful tool for identifying proteins and mapping their interactions on a large scale. nih.gov To identify the binding partners of a compound like this compound, several MS-based strategies can be employed.

One common method is Affinity Purification-Mass Spectrometry (AP-MS) . nih.gov In this approach, the compound (the "bait") is immobilized on a solid support (like beads) and incubated with a cell lysate. Proteins that bind to the compound ("prey") are pulled down, separated from non-specific binders, and then identified by mass spectrometry. youtube.comyoutube.com

Another powerful technique is Proximity-dependent Biotinylation (e.g., BioID or APEX) . Here, the bait protein of interest is fused to a promiscuous biotin ligase. When expressed in cells, the ligase biotinylates any proteins in its immediate vicinity. These biotin-tagged proteins can then be purified and identified by MS, providing a snapshot of the bait's interactome within a living cell. youtube.com

For a compound targeting a specific receptor like the α4β2 or α7 nAChR, these proteomic studies could identify not only the receptor subunits themselves but also a network of associated proteins, known as the receptor interactome. nih.govnih.gov These interacting partners can include scaffolding proteins, kinases, phosphatases, and components of trafficking machinery that regulate the receptor's function and signaling. nih.govnih.gov

Table 3: Classes of Potential Interacting Proteins for a Nicotinic Receptor Modulator This table is based on published proteomic studies of nAChR interactomes.

| Protein Class | Example Proteins | Functional Relevance | Reference |

| Scaffolding Proteins | Rapsyn, 14-3-3 proteins | Anchor receptors at synapses and link them to the cytoskeleton. | gsea-msigdb.org |

| Protein Kinases | PKA, PKC, Src-family kinases | Modulate receptor sensitivity and desensitization through phosphorylation. | nih.govgsea-msigdb.orgnih.gov |

| Protein Phosphatases | Calcineurin | Dephosphorylate receptors, counteracting the effects of kinases. | nih.gov |

| Cytoskeletal Proteins | Actin, Tubulin | Involved in receptor trafficking, localization, and clustering. | nih.gov |

| Chaperone Proteins | Hsp90, BiP | Assist in the proper folding and assembly of receptor subunits in the ER. | najah.edu |

| Ion Channels | Voltage-gated K⁺/Na⁺ channels | May co-localize with nAChRs to modulate neuronal excitability. | wikipedia.org |

Application of Bioorthogonal Chemistry for Probe Development

The identification of the molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action. Bioorthogonal chemistry offers a powerful suite of tools for this purpose, allowing for the study of molecules in their native biological context without interfering with cellular processes. biosyn.comchomixbio.com The core strategy involves synthesizing a modified version of the parent compound, known as a chemical probe, which contains a "bioorthogonal handle." This handle is a small, chemically inert functional group that can undergo a highly specific and rapid reaction (a "click" reaction) with a complementary reporter tag. lumiprobe.com

Probe Design and Synthesis

The development of a bioorthogonal probe for this compound would begin with the strategic introduction of a bioorthogonal functional group, typically an azide (B81097) or a terminal alkyne, onto the parent molecule. lumiprobe.com The position of this handle is crucial; it must be placed at a site that does not significantly disrupt the compound's original structure and, most importantly, its biological activity. For this compound, potential modification sites could include the phenyl ring or less sterically hindered positions on the nicotinate core, provided that structure-activity relationship (SAR) data suggest these positions are tolerant to substitution.

The synthesized probe, for instance, "Methyl 6-(3-(4-ethynylphenyl)ureido)nicotinate," would then be introduced to a biological system, such as cultured cells. The probe would engage with its cellular targets in the same manner as the original compound.

Target Labeling and Identification

Following incubation, the cells are lysed, and a reporter tag containing the complementary bioorthogonal group (e.g., an azide-functionalized biotin or a fluorescent dye) is added. thermofisher.com The "click" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), is then initiated. lumiprobe.comyoutube.com

CuAAC: This reaction is highly efficient and uses a copper(I) catalyst to covalently link the alkyne-modified probe (bound to its protein target) with an azide-modified reporter tag. lumiprobe.com

SPAAC: This is a copper-free click chemistry variant that uses a strained cyclooctyne, which reacts spontaneously with an azide. youtube.com This method is particularly useful for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts. youtube.com

Once the reporter tag is "clicked" onto the probe-target complex, the labeled proteins can be detected and identified. If a biotin tag is used, the protein complexes can be enriched from the cell lysate using streptavidin-coated beads. thermofisher.com The enriched proteins are then typically identified using mass spectrometry-based proteomics. If a fluorescent tag is used, the labeled targets can be visualized directly within the cell using fluorescence microscopy, providing information on their subcellular localization. nih.gov

Illustrative Research Findings

While direct data for this compound is pending, data from analogous studies on other small molecules demonstrate the power of this approach. For example, studies using alkyne-tagged probes have successfully identified the cellular targets of α,β-unsaturated carbonyls, revealing interactions with key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov Such studies provide a clear roadmap for the application of these techniques to novel compounds.

The table below illustrates the kind of data that would be generated in a hypothetical experiment to identify the targets of an alkyne-functionalized this compound probe in a cancer cell line.

| Probe Name | Bioorthogonal Handle | Reporter Tag | Target Enrichment Method | Potential Identified Target(s) (Hypothetical) |

| Alkyne-Methyl 6-(3-phenylureido)nicotinate | Terminal Alkyne | Azide-Biotin | Streptavidin Affinity Purification | Kinase X, Transcription Factor Y, Structural Protein Z |

| Alkyne-Methyl 6-(3-phenylureido)nicotinate | Terminal Alkyne | Azide-Fluorophore (e.g., Alexa Fluor 488) | Fluorescence Microscopy | Nuclear and/or Cytoplasmic Localization |

This bioorthogonal strategy allows for the precise identification of direct binding partners, offering critical insights into the molecular mechanisms that underpin the biological activity of this compound. rsc.org The development and application of such probes are a cornerstone of modern chemical biology and drug discovery.

Computational Chemistry and in Silico Modeling Studies of Methyl 6 3 Phenylureido Nicotinate

Quantum Chemical Calculations and Electronic Structure Analysis of Methyl 6-(3-phenylureido)nicotinate

Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to determine the optimized molecular geometry and understand the reactivity of various compounds. In the case of this compound, DFT calculations, often employing basis sets like 6-311+G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms. jocpr.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.

The optimized geometry is crucial for understanding how the molecule will interact with biological targets. For instance, the planarity of the molecule can influence its ability to fit into the binding pocket of an enzyme or receptor. DFT studies have shown that for similar structures, the molecular skeleton can be non-planar. jocpr.com This information is vital for designing analogues with improved binding affinity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are crucial for predicting how a molecule will interact with other species, particularly in biological systems. jocpr.com

For a molecule like this compound, the MEP map can identify the sites most susceptible to electrophilic and nucleophilic attack. jocpr.comnih.gov The regions of negative electrostatic potential, often located around electronegative atoms like oxygen and nitrogen, are likely to be involved in hydrogen bonding and other electrostatic interactions with a biological target. researchgate.netnih.gov Conversely, areas with positive potential indicate regions that may interact with negatively charged residues in a binding pocket. researchgate.net This information is instrumental in understanding the molecule's binding mode and can guide the design of derivatives with enhanced interactions. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com These orbitals are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. jocpr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. jocpr.comsci-hub.se

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jocpr.com For this compound, analysis of the HOMO and LUMO can reveal the parts of the molecule most likely to be involved in chemical reactions and interactions. The distribution of these orbitals across the molecule can indicate which atoms are the primary sites for electron donation and acceptance. researchgate.netresearchgate.net This knowledge is critical for predicting metabolic pathways and for designing analogues with altered reactivity profiles. youtube.com

| Parameter | Significance |

| Ionization Energy | Related to -E(HOMO) researchgate.net |

| Electron Affinity | Related to -E(LUMO) researchgate.net |

| Electronegativity | (I + A) / 2 researchgate.net |

| Chemical Hardness | (I - A) / 2 |

| Chemical Softness | 1 / Chemical Hardness |

| Electrophilicity Index | A measure of a molecule's ability to accept electrons researchgate.net |

Applications in Virtual Screening and Rational Design of this compound Analogues

The insights gained from computational studies of this compound can be directly applied to the discovery and design of novel analogues with improved biological activity. youtube.comresearchgate.net Virtual screening and rational design are two key strategies that leverage this computational data.

Ligand-Based and Structure-Based Design Strategies

Drug design strategies can be broadly categorized as either ligand-based or structure-based. nih.govtemple.edu

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the information from a set of molecules known to be active. researchgate.net For this compound, if a series of its analogues with known activities were available, LBDD methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies could be employed to identify the key chemical features required for activity. researchgate.net

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a powerful tool. nih.govethernet.edu.et This method involves docking the ligand into the active site of the target to predict its binding mode and affinity. nih.gov The structural information of this compound, obtained from DFT calculations, can be used to perform virtual screening of large compound libraries to identify new potential inhibitors. nih.govnih.gov This approach allows for the rational design of modifications to the lead compound to enhance its interactions with the target. nih.gov

Cheminformatics Tools for Chemical Space Navigation

Cheminformatics provides the tools and techniques to navigate the vastness of chemical space and identify promising new drug candidates. nih.gov These tools are essential for managing and analyzing the large datasets generated in drug discovery projects. nih.gov

For the development of this compound analogues, cheminformatics tools can be used to:

Analyze Chemical Diversity: Tools like Principal Component Analysis (PCA) can be used to visualize and compare the chemical space of different compound libraries. nih.gov

Predict Properties: Cheminformatics models can predict various properties of designed analogues, such as their physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity. nih.gov

Scaffold Hopping: These tools can help in identifying new molecular scaffolds that mimic the key features of this compound but have different core structures, potentially leading to novel intellectual property.

Medicinal Chemistry Principles and Strategies in Methyl 6 3 Phenylureido Nicotinate Development

Lead Generation and Optimization Paradigms for Nicotinate-Urea Scaffolds

The discovery of a new drug often begins with identifying a "lead" compound that exhibits a desired biological activity. For scaffolds like nicotinate-urea, lead generation can be approached through various methods, including high-throughput screening of compound libraries, fragment-based screening, or rational design based on the structure of a biological target. Once a lead is identified, it undergoes a rigorous process of optimization to enhance its efficacy, selectivity, and pharmacokinetic properties. coleparmer.comdanaher.comunc.edubiobide.com

Following the identification of initial "hits" from screening, the hit-to-lead process refines these compounds into more viable lead candidates. This involves iterative chemical synthesis and biological testing to establish a preliminary structure-activity relationship (SAR). For a nicotinate-urea scaffold, this would involve systematic modifications to both the pyridine (B92270) and phenyl rings, as well as the urea (B33335) linker.

For instance, in related heterocyclic compounds, modifications to aromatic rings can significantly impact potency. Research on other scaffolds has shown that the introduction of different substituents on a phenyl ring can modulate biological activity. A hypothetical refinement of a nicotinate-urea hit might involve the following modifications:

| Modification Position | Substituent | Potential Impact on Activity |

| Phenyl Ring (para-position) | Electron-withdrawing group (e.g., -NO2, -CF3) | May enhance binding affinity through specific interactions with the target protein. |

| Phenyl Ring (meta-position) | Electron-donating group (e.g., -OCH3) | Could influence the electronic properties of the urea linker and affect hydrogen bonding. |

| Nicotinate (B505614) Ring (various positions) | Small alkyl groups | Can probe the steric limits of the binding pocket. |

This systematic approach allows medicinal chemists to understand which parts of the molecule are crucial for its biological effect.

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended biological target to minimize off-target effects and potential toxicity. coleparmer.com For a scaffold like Methyl 6-(3-phenylureido)nicotinate, achieving selectivity would involve fine-tuning its structure to exploit differences between the target and other related proteins.

Strategies to enhance selectivity often involve:

Structure-Based Design: If the three-dimensional structure of the target protein is known, ligands can be designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the binding site.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is preferentially recognized by the desired target.

Modulating Physicochemical Properties: Adjusting properties like lipophilicity and hydrogen bonding capacity can influence where the compound distributes in the body and which targets it is likely to interact with.

For example, studies on other kinase inhibitors have shown that subtle changes to a core scaffold can dramatically shift the selectivity profile. researchgate.net

Strategic Chemical Modifications for Enhanced Research Utility

Beyond creating a potential drug candidate, medicinal chemistry also focuses on developing tool compounds to better understand biological processes. This includes considerations of stereochemistry and the creation of chemical probes.

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. If a molecule contains a stereocenter, its different stereoisomers can exhibit vastly different potencies, selectivities, and metabolic profiles. While this compound itself is achiral, the introduction of chiral centers through structural modifications would necessitate careful consideration of stereochemistry.

For example, if a substituent added to the phenyl ring or the nicotinate backbone creates a chiral center, the individual enantiomers would need to be synthesized and tested separately to determine which one is the active form (the eutomer) and which is less active or inactive (the distomer). This is a fundamental principle in modern drug design to ensure the development of a safe and effective single-enantiomer drug.

Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. nih.govnih.govrsc.org A chemical probe based on the this compound scaffold would typically incorporate three key features: a recognition element (the nicotinate-urea core), a reactive group for covalent modification of the target, and a reporter tag (e.g., a fluorophore or biotin) for detection and identification. nih.govnih.gov

The development of such a probe would involve:

Identifying a suitable attachment point: A position on the molecule that can be modified without disrupting its binding to the target.

Introducing a reactive group: This could be a photo-activatable group for photocrosslinking studies or an electrophilic group for targeted covalent inhibition. researchgate.netumn.edu

Appending a reporter tag: This allows for the visualization or enrichment of the probe-target complex.

These probes can be invaluable for target validation, understanding mechanisms of action, and identifying new biological pathways.

Cheminformatics and Data-Driven Research Approaches in this compound Study

In modern drug discovery, computational approaches, or cheminformatics, play a crucial role in accelerating the design and optimization of new compounds. preprints.orgf1000research.com For a compound series based on the this compound scaffold, cheminformatics could be applied in several ways:

Virtual Screening: Large virtual libraries of nicotinate-urea analogs could be screened against a target protein in silico to prioritize compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can be built to predict the potency of new, unsynthesized molecules.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process.

The integration of these data-driven methods allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately increasing the probability of discovering a successful drug candidate. preprints.org

Compound Library Design and Diversity Analysis

The creation of a compound library centered around a lead structure, such as this compound, is a critical step in the drug discovery process. The goal is to generate a collection of structurally related analogs to explore the structure-activity relationship (SAR) and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

The design of such a library often begins with the identification of key structural motifs within the lead compound that can be systematically modified. In the case of this compound, these include the phenyl ring, the ureido linker, and the nicotinic acid core. A common approach is to employ parallel synthesis techniques to rapidly generate a diverse set of analogs. nih.gov

Diversity analysis is then performed to ensure that the synthesized library adequately explores the relevant chemical space. This involves evaluating the physicochemical properties of the compounds, such as molecular weight, lipophilicity (logP), and hydrogen bond donors and acceptors. Computational tools are often used to assess the structural diversity of the library and to compare it to known drug databases.

Table 1: Illustrative Compound Library Based on this compound

| Compound ID | R1 (Phenyl Substitution) | R2 (Nicotinate Modification) | Molecular Weight | cLogP |

| LEAD-001 | H | -COOCH3 | 285.29 | 2.8 |

| LIB-001 | 4-Cl | -COOCH3 | 319.74 | 3.5 |

| LIB-002 | 3-CH3 | -COOCH3 | 299.32 | 3.2 |

| LIB-003 | H | -CONH2 | 270.28 | 2.1 |

| LIB-004 | 4-Cl | -CONH2 | 304.72 | 2.8 |

High-Throughput Screening Data Analysis Methodologies

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a specific biological target. The resulting data must be carefully analyzed to identify true "hits" and to prioritize them for further investigation.

A typical HTS workflow involves several steps:

Primary Screening: All compounds in the library are tested at a single concentration to identify initial hits.

Dose-Response Confirmation: Hits from the primary screen are re-tested at multiple concentrations to confirm their activity and to determine their potency (e.g., IC50 or EC50).

Secondary Assays: Confirmed hits are further evaluated in a battery of secondary assays to assess their selectivity, mechanism of action, and potential off-target effects.

The analysis of HTS data often involves sophisticated statistical methods to minimize the impact of experimental noise and to identify systematic errors. nih.gov Data visualization techniques, such as scatter plots and heat maps, are used to quickly identify trends and outliers in the data. It is also crucial to differentiate between true inhibitors and compounds that may interfere with the assay technology itself, known as "false positives." nih.gov

Exploration of Chemical Space for Novel Ligands Derived from this compound

The exploration of chemical space around a lead compound aims to discover novel ligands with significantly different structural features but which still retain or improve upon the desired biological activity. This can be achieved through a variety of strategies, including:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design novel ligands that are predicted to bind with high affinity. nih.gov This approach can guide the synthesis of compounds with optimized interactions with the target's binding site.

Fragment-Based Drug Discovery: This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target. Hits from this screen can then be grown or linked together to create more potent ligands.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties. researchgate.net This can lead to improvements in potency, selectivity, or pharmacokinetic properties. For instance, the phenyl ring in this compound could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target.

The successful application of these medicinal chemistry principles and strategies is essential for the development of new drugs. By systematically designing and evaluating compound libraries, analyzing high-throughput screening data, and exploring the surrounding chemical space, researchers can identify novel ligands with the potential to become effective therapeutic agents. The development of derivatives from scaffolds like nicotinic acid and related structures has shown promise in identifying compounds with anti-inflammatory and antimicrobial properties. nih.govnih.gov

Analytical and Characterization Methodologies in Research on Methyl 6 3 Phenylureido Nicotinate

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental in the separation and purification of methyl 6-(3-phenylureido)nicotinate from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organic compounds. In the context of related compounds like methyl nicotinate (B505614), HPLC has been used to determine chemical stability and to identify degradation products. For instance, a study on the stability of methyl nicotinate in aqueous solutions utilized HPLC to quantify the compound and its primary degradation product, nicotinic acid. nih.gov The analysis was performed using a Supelco supelcosil TM LC-18 ODS-18 column with an eluant of 25% v/v methanol (B129727) in water. nih.gov Detection was achieved by UV at 263 nm. nih.gov While specific HPLC parameters for this compound are not detailed in the provided results, the methodology applied to similar structures highlights its utility in purity assessment and stability studies.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of compounds. For the synthesis of related compounds like methyl nicotinate, TLC is employed to ascertain the purity of the final product. chemicalbook.com In one instance, the purity of synthesized methyl nicotinate was confirmed using TLC after purification by column chromatography. chemicalbook.com The stability of methyl nicotinate has also been evaluated using TLC with densitometry on silica (B1680970) gel 60 F254 plates with an acetone (B3395972) and n-hexane mobile phase. researchgate.net Although specific Rf values for this compound are not provided, TLC serves as an essential preliminary tool for its analysis.

Column Chromatography for Purification

Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. In the synthesis of methyl nicotinate, a related compound, the product was purified by column chromatography on silica gel. chemicalbook.com A solvent system of petroleum ether/ethyl acetate (B1210297) (4:1) was used to elute the compound. chemicalbook.com This method is crucial for obtaining a high-purity sample of this compound after its synthesis, which is essential for accurate subsequent analytical characterization.

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopic techniques are indispensable for determining the molecular structure of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.org The chemical shifts, splitting patterns (multiplicity), and integration of the signals in an NMR spectrum reveal the connectivity of atoms within a molecule. rsc.org

For the related compound, methyl nicotinate, ¹H NMR spectral data has been reported. In one case, the spectrum was recorded in CDCl₃, showing signals at δ 9.227, 8.775, 8.293, 7.392, and 3.959 ppm. chemicalbook.com Another report provides ¹H NMR data in DMSO, with peaks at δ 9.21, 8.93, 8.35, 7.61, and 3.97 ppm. chemicalbook.com While the specific NMR data for this compound is not available in the search results, the analysis of its structure would involve assigning the various proton and carbon signals to their respective positions in the molecule, confirming the presence of the phenyl, ureido, and nicotinate moieties.

Table 1: Representative ¹H NMR Data for Methyl Nicotinate

| Solvent | Chemical Shift (ppm) |

| CDCl₃ | 9.227, 8.775, 8.293, 7.392, 3.959 |

| DMSO | 9.21, 8.93, 8.35, 7.61, 3.97 |

This table is for illustrative purposes based on a related compound and does not represent data for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

For the related compound, methyl nicotinate, characteristic IR absorption bands have been identified. These include a strong carbonyl (C=O) stretch around 1728 cm⁻¹, a C=N stretch at approximately 1587 cm⁻¹, aromatic C=C stretching around 1429 cm⁻¹, and C-O-C stretching in the range of 1292-1120 cm⁻¹. chemicalbook.com For this compound, one would expect to observe characteristic peaks for the ureido group (N-H and C=O stretching) in addition to the ester and aromatic functionalities.

Table 2: Characteristic IR Absorption Bands for Methyl Nicotinate

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1728 |

| C=N (Pyridine) | ~1587 |

| C=C (Aromatic) | ~1429 |

| C-O-C (Ester) | 1292-1120 |

This table is for illustrative purposes based on a related compound and does not represent data for this compound.

Advanced Mass Spectrometry Applications in Chemical Research

Advanced mass spectrometry (MS) has become an indispensable tool in modern chemical and pharmaceutical research, offering unparalleled sensitivity and specificity for the detection and structural elucidation of a wide array of molecules. Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are central to understanding the lifecycle of a synthetic compound, from its formation and potential impurities to its metabolic fate and interactions with biological systems. For a compound like this compound, these methods provide critical insights that guide synthesis optimization, metabolic stability assessment, and target identification efforts. The ability of MS to provide precise mass measurements allows for the determination of elemental compositions, while MS/MS fragmentation patterns offer detailed structural information, making it a cornerstone of analytical characterization.

Elucidation of Reaction Pathways and Byproducts

In the synthesis of this compound, which typically involves the reaction between a derivative of 6-aminonicotinic acid and a phenyl isocyanate reagent, mass spectrometry is crucial for monitoring the reaction's progress and identifying any resulting byproducts. By analyzing aliquots of the reaction mixture over time with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), chemists can track the consumption of starting materials and the formation of the desired product.

This level of monitoring allows for the precise determination of reaction endpoints and the optimization of conditions (e.g., temperature, reaction time, stoichiometry) to maximize yield and purity. Furthermore, MS analysis can reveal the presence of impurities that may not be easily detectable by other methods. Potential byproducts in the synthesis of urea-containing compounds can include unreacted starting materials, symmetrically substituted ureas from side reactions, or products resulting from the degradation of the target molecule under the reaction conditions.

For instance, in a hypothetical synthesis, byproducts could arise from the reaction of phenyl isocyanate with water to form an unstable carbamic acid, which decomposes to aniline (B41778) and carbon dioxide. This aniline could then react with another molecule of phenyl isocyanate to form 1,3-diphenylurea, a common byproduct in such reactions. Identifying these species is critical for developing effective purification strategies.

Table 1: Hypothetical Mass Spectrometry Data for Monitoring the Synthesis of this compound

| Compound Name | Chemical Formula | Role | Expected Monoisotopic Mass [M+H]⁺ (Da) |

| Methyl 6-aminonicotinate | C₇H₈N₂O₂ | Starting Material | 153.0664 |

| Phenyl isocyanate | C₇H₅NO | Starting Material | 120.0449 |

| This compound | C₁₄H₁₃N₃O₃ | Product | 272.1035 |

| 1,3-diphenylurea | C₁₃H₁₂N₂O | Potential Byproduct | 213.1028 |

| Aniline | C₆H₇N | Potential Byproduct | 94.0657 |

This table is illustrative and shows the calculated exact masses that would be used to identify these compounds in a high-resolution mass spectrometry analysis of the reaction mixture.

Metabolite Identification (Excluding ADMET in vivo profiling)

Understanding the metabolic fate of a compound is a critical step in drug discovery and development. In vitro metabolite identification studies, which fall outside the scope of in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling, are performed to predict how a compound might be transformed by metabolic enzymes, primarily in the liver. These studies typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

For this compound, several metabolic transformations can be predicted based on its chemical structure. The primary metabolic pathways for molecules containing ester and urea (B33335) functionalities include hydrolysis and oxidation.

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes, which would cleave the ester bond to form the corresponding carboxylic acid, 6-(3-phenylureido)nicotinic acid.

Aromatic Hydroxylation: The phenyl ring of the urea moiety is a prime site for oxidation by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites.

N-dealkylation and Amide Hydrolysis: While less common for the urea linkage itself, transformations of the surrounding structure are possible.

LC-HRMS/MS is the technology of choice for these studies. Following incubation, the samples are analyzed to detect new peaks that represent potential metabolites. The high mass accuracy of HRMS allows for the prediction of the elemental composition of these metabolites, indicating the type of metabolic reaction that has occurred (e.g., an addition of 15.9949 Da corresponds to an oxidation). Subsequent MS/MS fragmentation of the metabolite ion can then help to pinpoint the location of the modification on the molecule.

Table 2: Predicted Phase I In Vitro Metabolites of this compound

| Putative Metabolite | Metabolic Reaction | Mass Change from Parent (Da) | Expected Monoisotopic Mass [M+H]⁺ (Da) |

| 6-(3-phenylureido)nicotinic acid | Ester Hydrolysis | -14.0157 | 258.0879 |

| Methyl 6-(3-(4-hydroxyphenyl)ureido)nicotinate | Aromatic Hydroxylation | +15.9949 | 288.0984 |

| Methyl 6-(3-(3-hydroxyphenyl)ureido)nicotinate | Aromatic Hydroxylation | +15.9949 | 288.0984 |

| Methyl 6-(3-(2-hydroxyphenyl)ureido)nicotinate | Aromatic Hydroxylation | +15.9949 | 288.0984 |

This table presents hypothetical metabolites based on common metabolic pathways for the functional groups present in the parent compound.

Proteomic Identification of Ligand-Bound Proteins

Identifying the protein targets of a small molecule is fundamental to understanding its mechanism of action and potential off-target effects. Chemical proteomics, which utilizes mass spectrometry to identify proteins that interact with a small molecule, is a powerful approach for unbiased target discovery. nih.gov Several advanced MS-based strategies can be employed for this purpose.

One common method is affinity purification-mass spectrometry (AP-MS) . This technique requires the synthesis of a chemical probe by modifying the compound of interest—in this case, this compound—with an affinity tag (e.g., biotin) connected via a linker. This "bait" molecule is then incubated with a cell lysate. The bait and any interacting "prey" proteins are captured using an affinity resin (e.g., streptavidin beads). After washing away non-specifically bound proteins, the captured proteins are eluted, digested into peptides, and identified by LC-MS/MS.

Another powerful approach is the Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry. This method relies on the principle that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand. In a typical experiment, cells are treated with the compound, heated to different temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show increased thermal stability in the presence of the compound are identified as potential binding partners.

In both approaches, quantitative proteomics is essential to distinguish true interactors from the vast number of background proteins. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling allows for the direct comparison of protein abundance between the experimental sample and a control, enabling the confident identification of specific ligand-bound proteins.

Table 3: Illustrative Data from a Hypothetical Affinity-Purification MS Experiment for a this compound Probe

| Protein ID (UniProt) | Gene Name | Fold Enrichment (Bait vs. Control) | p-value | Putative Role |

| P04637 | TP53 | 1.2 | 0.45 | Non-specific binder |

| Q9Y243 | BRAF | 15.8 | <0.001 | Potential Target |

| P00519 | ABL1 | 11.2 | <0.001 | Potential Target |

| P31749 | AKT1 | 1.9 | 0.31 | Non-specific binder |

| P06213 | INSR | 8.5 | 0.005 | Potential Target |

This table is a hypothetical representation of results from a chemical proteomics experiment. The data shown is for illustrative purposes only and does not represent actual experimental findings for this compound. The enrichment values indicate specific binding partners.

Future Directions and Emerging Research Avenues for Methyl 6 3 Phenylureido Nicotinate

The landscape of chemical and biological research is undergoing a significant transformation, driven by technological advancements and novel methodologies. For a compound like Methyl 6-(3-phenylureido)nicotinate, these emerging fields open up new frontiers for investigation far beyond initial characterization. The future exploration of this molecule will likely be shaped by the integration of computational power, sophisticated chemical tool development, and a deeper dive into its molecular interactions. This section outlines the prospective research trajectories that could define the next phase of understanding for this compound.

Q & A

Q. What are the common synthetic routes for Methyl 6-(3-phenylureido)nicotinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a nicotinic acid derivative (e.g., methyl 6-aminonicotinate) with phenyl isocyanate under basic conditions. Key steps include:

- Esterification : Use of methyl esters to stabilize reactive carboxyl groups during synthesis .

- Urea Formation : Reaction of the amino group with phenyl isocyanate in anhydrous solvents like THF or DCM, catalyzed by bases such as triethylamine .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Purity can be verified via HPLC (>95%) .

- Critical Factors : Temperature control (0–25°C) minimizes side reactions, while anhydrous conditions prevent hydrolysis of intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Confirm the urea linkage (δ ~10.5 ppm for NH protons) and ester methyl group (δ ~3.9 ppm). Aromatic protons in the pyridine and phenyl rings appear between δ 7.0–9.0 ppm .

- IR Spectroscopy : Look for urea C=O stretching (~1669 cm⁻¹) and ester C=O (~1721 cm⁻¹) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+Na]+ at m/z 324.07) .

Q. How should researchers handle and store this compound to ensure stability?

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. IC50 values are calculated via dose-response curves .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., dansyl derivatives) to monitor intracellular localization via confocal microscopy .

Q. How can computational methods aid in the initial design of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on urea-group interactions with catalytic residues .

- DFT Calculations : Optimize geometry and electron distribution to assess reactivity (e.g., Fukui indices for electrophilic/nucleophilic sites) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Variation of Substituents : Synthesize derivatives with halogen (Cl, F), alkyl (methyl), or electron-withdrawing groups (CF3) at the phenyl or pyridine positions. Compare IC50 values in enzyme assays .

- Steric/Electronic Analysis : Use Hammett plots or Hansch analysis to correlate substituent σ/π values with activity trends .

- Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to identify critical hydrogen bonds involving the urea moiety .

Q. What strategies are effective in resolving contradictions in biological activity data across studies involving nicotinate derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., assay pH, cell line variability) using tools like Prism .

- Orthogonal Assays : Validate conflicting results (e.g., cytotoxicity vs. enzyme inhibition) using SPR (surface plasmon resonance) for direct binding measurements .

- Proteomics : Identify off-target interactions via pull-down assays coupled with LC-MS/MS .

Q. How can reaction conditions be optimized to maximize yield and purity in large-scale synthesis of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) systematically. Use response surface methodology (RSM) to identify optimal conditions .

- In-Line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress in real time .

- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side-product formation .

Q. What advanced techniques are used to study the metabolic stability and degradation pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Key degradation sites include urea cleavage and ester hydrolysis .

- Isotope Labeling : Synthesize 13C/15N-labeled analogs to trace metabolic fate using NMR or MS .

- CYP Inhibition Assays : Identify cytochrome P450 isoforms involved in metabolism using fluorescent probes (e.g., Vivid® substrates) .

Q. How can researchers validate the mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., specific kinases) to confirm on-target effects .

- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in response to compound treatment to map interactomes .

- In Vivo Pharmacodynamics : Use transgenic animal models (e.g., xenografts) with biomarker analysis (ELISA, Western blot) to correlate target modulation with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.